molecular formula C21H22N4O3 B6584833 N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251549-61-7

N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B6584833
CAS RN: 1251549-61-7
M. Wt: 378.4 g/mol
InChI Key: HRMMTSYLSULIFS-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (NFPPC) is a small molecule that has been widely studied in recent years due to its potential applications in scientific research. NFPPC is a member of the piperidine class of compounds, which are characterized by their ability to bind to a variety of receptors and enzymes in the body. NFPPC has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in drug development and medical research.

Scientific Research Applications

N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide a potential drug candidate for the treatment of Alzheimer’s disease and other neurological disorders. In addition, N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. This makes N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide a potential drug candidate for the treatment of inflammation and other inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is not yet fully understood. However, it is believed that N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide binds to the active site of the enzymes acetylcholinesterase and COX-2, blocking the activity of these enzymes. This results in a decrease in the breakdown of acetylcholine and the production of pro-inflammatory compounds, respectively.
Biochemical and Physiological Effects
N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, resulting in an increase in the amount of acetylcholine in the brain. This can result in improved cognitive function, as well as improved memory and learning. In addition, N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been found to be a potent inhibitor of the enzyme COX-2, resulting in a decrease in the production of pro-inflammatory compounds. This can result in a decrease in inflammation and a decrease in pain and discomfort.

Advantages and Limitations for Lab Experiments

N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is a small molecule, making it easy to synthesize and manipulate. In addition, it is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide also has some limitations for use in lab experiments. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. In addition, N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a relatively expensive compound, making it costly to use in large quantities.

Future Directions

The potential applications of N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide are still being explored. Some possible future directions include the development of N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide-based drugs for the treatment of Alzheimer’s disease and other neurological disorders, as well as the development of N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide-based drugs for the treatment of inflammation and other inflammatory diseases. In addition, N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide could be used as a tool to study the mechanism of action of acetylcholinesterase and COX-2, as well as the biochemical and physiological effects of these enzymes. Finally, further research could be conducted to explore the potential applications of N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide in other areas, such as cancer research and drug development.

Synthesis Methods

N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is synthesized from furan-2-ylmethyl chloride and 6-phenoxypyrimidin-4-yl piperidine-4-carboxamide. The reaction is carried out in a two-step process, with the first step involving the formation of a Schiff base intermediate, followed by the second step of reductive alkylation. In the first step, the furan-2-ylmethyl chloride is reacted with the 6-phenoxypyrimidin-4-yl piperidine-4-carboxamide to form the Schiff base intermediate. In the second step, the Schiff base intermediate is reduced with sodium borohydride to form N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. The reaction can be carried out in a variety of solvents, such as dichloromethane, methanol, or acetonitrile.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-21(22-14-18-7-4-12-27-18)16-8-10-25(11-9-16)19-13-20(24-15-23-19)28-17-5-2-1-3-6-17/h1-7,12-13,15-16H,8-11,14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMMTSYLSULIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

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